molecular formula C10H6F3N B1314108 1-(Trifluoromethyl)isoquinoline CAS No. 26053-68-9

1-(Trifluoromethyl)isoquinoline

Cat. No.: B1314108
CAS No.: 26053-68-9
M. Wt: 197.16 g/mol
InChI Key: YMIKANRMRRBHTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)isoquinoline can be synthesized via several methods. One notable approach involves the copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent. This reaction proceeds under mild conditions and yields 1-(trifluoromethyl)isoquinolines efficiently . The general procedure includes the addition of isoquinoline-N-oxide to a solution containing 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent), DMAP, and copper(II) triflate in an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the copper-catalyzed reaction and the availability of starting materials suggest that this method could be adapted for larger-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)isoquinoline exerts its effects is primarily related to its interaction with biological targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

    1-(Trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

    1-(Trifluoromethyl)pyridine: Another fluorinated heterocycle with a pyridine ring.

Uniqueness: 1-(Trifluoromethyl)isoquinoline is unique due to its specific ring structure and the position of the trifluoromethyl group. This combination imparts unique electronic and steric properties, making it particularly valuable in drug design and materials science .

Properties

IUPAC Name

1-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIKANRMRRBHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches to produce 1-(trifluoromethyl)isoquinoline?

A1: Two main synthetic routes have been explored for the production of this compound:

  1. Copper-catalyzed reaction with Togni reagent: This method utilizes readily available isoquinoline-N-oxides and Togni reagent in the presence of a copper(II) triflate catalyst. [] This reaction proceeds efficiently under mild conditions, offering a practical approach to 1-(trifluoromethyl)isoquinolines.
  2. Photolysis of this compound 2-oxide: Irradiation of this compound 2-oxide leads to a rearrangement reaction, producing the corresponding 1,3-benzoxazepine (V) as the sole product. [] This photochemical method highlights an alternative pathway for the synthesis of structurally related heterocycles.

Q2: How do reaction conditions influence the synthesis of this compound derivatives?

A2: While both the copper-catalyzed method and photolysis offer routes to this compound derivatives, they exhibit different sensitivities to reaction conditions:

  • Copper-catalyzed reaction: The efficiency of this method relies on the choice of catalyst and reaction conditions. Further optimization of the catalyst system and reaction parameters could lead to improved yields and broader substrate scope. []
  • Photolysis: Interestingly, the photolysis of 2-(trifluoromethyl)quinoline 1-oxides, structurally similar to this compound 2-oxide, shows minimal dependence on the solvent used for irradiation. [] This observation suggests that the photochemical pathway might be less sensitive to solvent effects compared to the copper-catalyzed method.

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